molecular formula C19H13F B159192 Benz(a)anthracene, 10-fluoro-7-methyl- CAS No. 1881-76-1

Benz(a)anthracene, 10-fluoro-7-methyl-

Cat. No. B159192
CAS RN: 1881-76-1
M. Wt: 260.3 g/mol
InChI Key: MOVTXHFIEXTPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz(a)anthracene, 10-fluoro-7-methyl- is a synthetic compound that has been used in scientific research for several decades. It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) that is found in fossil fuels and tobacco smoke. Benz(a)anthracene, 10-fluoro-7-methyl- is a potent carcinogen that has been used to study the mechanisms of chemical carcinogenesis.

Mechanism Of Action

The mechanism of action of benz(a)anthracene, 10-fluoro-7-methyl- involves its ability to form DNA adducts. When benz(a)anthracene, 10-fluoro-7-methyl- enters the body, it is metabolized by cytochrome P450 enzymes to form reactive intermediates that can react with DNA to form adducts. These adducts can cause mutations and chromosomal aberrations, leading to cancer.

Biochemical And Physiological Effects

Benz(a)anthracene, 10-fluoro-7-methyl- has been shown to induce tumors in experimental animals, and its carcinogenicity is believed to be due to its ability to form DNA adducts. In addition, benz(a)anthracene, 10-fluoro-7-methyl- has been shown to cause oxidative stress and inflammation in cells, leading to cellular damage and dysfunction.

Advantages And Limitations For Lab Experiments

The advantages of using benz(a)anthracene, 10-fluoro-7-methyl- in lab experiments include its potency as a carcinogen, its ability to form DNA adducts, and its relevance to environmental pollutants. The limitations of using benz(a)anthracene, 10-fluoro-7-methyl- in lab experiments include its toxicity and potential for harm to researchers, as well as the need for specialized equipment and facilities to handle and dispose of the compound safely.

Future Directions

For research on benz(a)anthracene, 10-fluoro-7-methyl- include the development of new methods for synthesizing the compound, the identification of new biomarkers for its carcinogenicity, and the investigation of its effects on human health. In addition, research on the mechanisms of chemical carcinogenesis and the development of new strategies for cancer prevention and treatment may benefit from the use of benz(a)anthracene, 10-fluoro-7-methyl-.

Synthesis Methods

Benz(a)anthracene, 10-fluoro-7-methyl- can be synthesized by several methods, including Friedel-Crafts acylation, Suzuki coupling, and Sonogashira coupling. The most commonly used method is Friedel-Crafts acylation, which involves the reaction of benz(a)anthracene with acetyl chloride and aluminum chloride in the presence of a solvent such as chloroform or dichloromethane. The reaction yields benz(a)anthracene, 10-acetyl-7-methyl-, which can be further reacted with fluorine gas to yield benz(a)anthracene, 10-fluoro-7-methyl-.

Scientific Research Applications

Benz(a)anthracene, 10-fluoro-7-methyl- has been used in scientific research to study the mechanisms of chemical carcinogenesis. It is a potent carcinogen that induces tumors in experimental animals, and its carcinogenicity is believed to be due to its ability to form DNA adducts. These adducts can cause mutations and chromosomal aberrations, leading to cancer. Benz(a)anthracene, 10-fluoro-7-methyl- has also been used to study the effects of environmental pollutants on human health.

properties

CAS RN

1881-76-1

Product Name

Benz(a)anthracene, 10-fluoro-7-methyl-

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

10-fluoro-7-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13F/c1-12-16-9-7-15(20)10-14(16)11-19-17(12)8-6-13-4-2-3-5-18(13)19/h2-11H,1H3

InChI Key

MOVTXHFIEXTPID-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)F

Canonical SMILES

CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)F

Other CAS RN

1881-76-1

synonyms

10-Fluoro-7-methylbenz[a]anthracene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.